molecular formula C12H17Br B6158018 1-(2-bromoethyl)-3-tert-butylbenzene CAS No. 1632048-99-7

1-(2-bromoethyl)-3-tert-butylbenzene

Cat. No.: B6158018
CAS No.: 1632048-99-7
M. Wt: 241.2
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Description

1-(2-Bromoethyl)-3-tert-butylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a tert-butyl group and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination reaction can be optimized by controlling the temperature, concentration of reagents, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted benzene.

Scientific Research Applications

1-(2-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3-tert-butylbenzene involves its reactivity as an aryl bromide. The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-3-tert-butylbenzene is unique due to the presence of both the tert-butyl and bromoethyl groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. The bromoethyl group allows for versatile functionalization through nucleophilic substitution .

Properties

CAS No.

1632048-99-7

Molecular Formula

C12H17Br

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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